7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Overview
Description
7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a complex organic compound belonging to the class of imidazo[2,1-c][1,2,4]triazoles This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylbenzylthio group, and a dihydroimidazo[2,1-c][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or potassium carbonate to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of complex organic compounds, providing better control over reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal or antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of sterol demethylase, an enzyme involved in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole core and exhibit similar biological activities.
Tetrazole derivatives: Known for their high nitrogen content and energetic properties.
Nitramino-1,2,4-triazole:
Uniqueness
7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl and methylbenzylthio groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-3-25-18-10-8-17(9-11-18)23-12-13-24-19(23)21-22-20(24)26-14-16-7-5-4-6-15(16)2/h4-11H,3,12-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMLYGNOJYAQCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC=C4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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